molecular formula C18H15N5O2S B2808307 3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-49-3

3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2808307
CAS No.: 2034475-49-3
M. Wt: 365.41
InChI Key: SMCWJTKHPXJROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds derived from benzo[d]thiazole, piperidine, and pyrazine cores have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, derivatives synthesized through reactions involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate showed significant antibacterial and antitumor activities. These compounds include Schiff's bases, pyrazole derivatives, urea derivatives, and carbamates, which exhibit marked potency against various bacterial strains and cancer cell lines (Elewa et al., 2021).

Synthesis of Thiazolyl Chalcones

Thiazolyl chalcones and their derivatives have been prepared using a piperidine-mediated Claisen–Schmidt condensation approach. These compounds demonstrated significant antimicrobial properties, highlighting the utility of the benzo[d]thiazole and piperidine framework in generating bioactive molecules with potential therapeutic applications (Venkatesan & Maruthavanan, 2012).

Molecular Docking Studies

Molecular docking studies of benzothiazolopyridine compounds synthesized through a piperidine-catalyzed procedure revealed interactions with estrogen receptor-α (ERα) and progesterone receptors, suggesting potential efficacy in treating hormone-responsive cancers. This indicates the broad applicability of such derivatives in developing targeted therapies for breast cancer and other hormone-related conditions (Shirani et al., 2021).

Aldose Reductase Inhibition

A study involving the synthesis of new 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety explored their potential as aldose reductase inhibitors. This research underscores the significance of such compounds in managing complications associated with diabetes, especially in preventing or treating diabetic neuropathy (Areal et al., 2012).

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c19-9-15-17(21-6-5-20-15)25-13-2-1-7-23(10-13)18(24)12-3-4-14-16(8-12)26-11-22-14/h3-6,8,11,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWJTKHPXJROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.